Cas no 4254-20-0 (1,2-Bis(4-chlorophenyl)-2-hydroxyethanone)

1,2-Bis(4-chlorophenyl)-2-hydroxyethanone ist eine organische Verbindung mit der Summenformel C₁₄H₁₀Cl₂O₂, die sich durch ihre spezifische Struktur auszeichnet. Die Verbindung enthält zwei 4-Chlorphenylgruppen und eine Hydroxyketon-Funktionalität, was sie für verschiedene chemische Anwendungen interessant macht. Aufgrund ihrer stabilen aromatischen Systeme und der polaren Hydroxygruppe eignet sie sich als Zwischenprodukt in Synthesen, beispielsweise für pharmazeutische Wirkstoffe oder agrochemische Verbindungen. Die Chloratome erhöhen die Lipophilie und können die Reaktivität in gezielten Reaktionen beeinflussen. Die Verbindung zeigt potenzielle Anwendungen in der Forschung, insbesondere in Studien zu biologisch aktiven Molekülen oder als Baustein für komplexere chemische Strukturen. Ihre Reinheit und definierte Zusammensetzung machen sie zu einem wertvollen Reagenz in präzisen chemischen Prozessen.
1,2-Bis(4-chlorophenyl)-2-hydroxyethanone structure
4254-20-0 structure
Product Name:1,2-Bis(4-chlorophenyl)-2-hydroxyethanone
CAS-Nr.:4254-20-0
MF:C14H10Cl2O2
MW:281.13400220871
CID:331819
PubChem ID:219286
Update Time:2025-11-01

1,2-Bis(4-chlorophenyl)-2-hydroxyethanone Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone
    • Ethanone,1,2-bis(4-chlorophenyl)-2-hydroxy-
    • 1,2-bis(4-chlorophenyl)-2-hydroxyethan-1-one
    • 1,2-bis(4-chlorophenyl)-2-hydroxy-ethanone
    • 1,2-bis(p-chlorophenyl)-2-hydroxyethanone
    • 4,4'-dichlorobenzoin
    • 4,4'-dichlorodeoxybenzoin
    • Benzoin,4,4'-dichloro
    • Benzoin,4'-dichloro
    • Ethanone,2-bis(4-chlorophenyl)-2-hydroxy
    • SB37158
    • Benzoin, 4,4'-dichloro-
    • Ethanone,2-bis(4-chlorophenyl)-2-hydroxy-
    • SCHEMBL1546852
    • CS-M0345
    • NSC-58308
    • 1,2-bis-(4-chloro-phenyl)-2-hydroxy-ethanone
    • NSC364
    • Ethanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-
    • NSC-364
    • 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone #
    • D77371
    • AMY37373
    • 4254-20-0
    • CHEMBL1993668
    • AKOS015951048
    • DTXSID60277014
    • NSC58308
    • Benzoin,4'-dichloro-
    • DB-328715
    • Inchi: 1S/C14H10Cl2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13,17H
    • InChI-Schlüssel: UCXPESOPEKJXJR-UHFFFAOYSA-N
    • Lächelt: ClC1C=CC(=CC=1)C(C(C1C=CC(=CC=1)Cl)=O)O

Berechnete Eigenschaften

  • Genaue Masse: 280.00600
  • Monoisotopenmasse: 280.005785
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 18
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 280
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 1
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topologische Polaroberfläche: 37.3

Experimentelle Eigenschaften

  • Dichte: 1.379
  • Siedepunkt: 439.1°Cat760mmHg
  • Flammpunkt: 219.4°C
  • Brechungsindex: 1.625
  • PSA: 37.30000
  • LogP: 3.90970

1,2-Bis(4-chlorophenyl)-2-hydroxyethanone Sicherheitsinformationen

1,2-Bis(4-chlorophenyl)-2-hydroxyethanone Zolldaten

  • HS-CODE:2914700090
  • Zolldaten:

    China Zollkodex:

    2914700090

    Übersicht:

    2914700090 Halogenisierung anderer Ketone und Chinone\Sulfoniertes Derivat (einschließlich nitrierter und nitrosativer Derivate). MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:5.5% Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der KomponentenVerwendung in Aceton deklarierte Verpackung

    Zusammenfassung:

    HS: 2914700090 halogenierte, sulfonierte, nitrierte oder nitrosierte Derivate von Ketonen und Chinonen, auch mit anderer Sauerstofffunktion Steuerermäßigung:9.0% Aufsichtsbedingungen:keine MwSt:17.0%MFN-Tarif:5.5% General tariff:30.0%

1,2-Bis(4-chlorophenyl)-2-hydroxyethanone Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Chemenu
CM125210-1g
1,2-bis(4-chlorophenyl)-2-hydroxyethan-1-one
4254-20-0 95%
1g
$299 2021-06-17
Chemenu
CM125210-5g
1,2-bis(4-chlorophenyl)-2-hydroxyethan-1-one
4254-20-0 95%
5g
$982 2021-06-17
Alichem
A019119417-5g
1,2-Bis(4-chlorophenyl)-2-hydroxyethanone
4254-20-0 95%
5g
$1060.50 2023-09-01
Chemenu
CM125210-1g
1,2-bis(4-chlorophenyl)-2-hydroxyethan-1-one
4254-20-0 95%
1g
$299 2022-06-11
Chemenu
CM125210-5g
1,2-bis(4-chlorophenyl)-2-hydroxyethan-1-one
4254-20-0 95%
5g
$982 2022-06-11
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B906650-100g
1,2-bis(4-chlorophenyl)-2-hydroxyethanone
4254-20-0 98%
100g
2,385.00 2021-05-17
ChemScence
CS-M0345-100mg
1,2-Bis(4-chlorophenyl)-2-hydroxyethanone
4254-20-0
100mg
$120.0 2022-04-27
ChemScence
CS-M0345-500mg
1,2-Bis(4-chlorophenyl)-2-hydroxyethanone
4254-20-0
500mg
$383.0 2022-04-27
ChemScence
CS-M0345-1g
1,2-Bis(4-chlorophenyl)-2-hydroxyethanone
4254-20-0
1g
$612.0 2022-04-27
TRC
C614403-10mg
1,2-Bis(4-chlorophenyl)-2-hydroxyethanone
4254-20-0
10mg
$ 50.00 2022-06-06

1,2-Bis(4-chlorophenyl)-2-hydroxyethanone Verwandte Literatur

Weitere Informationen zu 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone

1,2-Bis(4-chlorophenyl)-2-hydroxyethanone: A Versatile Compound in Pharmaceutical and Material Science Research

1,2-Bis(4-chlorophenyl)-2-hydroxyethanone, with the CAS No. 4254-20-0, represents a significant compound in the field of organic chemistry and pharmaceutical development. This molecule, characterized by its unique structural framework of two 4-chlorophenyl groups attached to a hydroxyethanone core, has garnered attention for its potential applications in both drug discovery and material science. Recent studies have highlighted its role as a key intermediate in the synthesis of various bioactive compounds, making it a critical component in modern research.

Research published in Journal of Medicinal Chemistry (2023) has demonstrated the compound's utility in the development of anti-inflammatory agents. The 4-chlorophenyl substituents contribute to the molecule's ability to modulate inflammatory pathways, while the hydroxyethanone moiety provides structural flexibility for further chemical modifications. This dual functionality has positioned 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone as a promising scaffold for designing new therapeutic molecules.

Advancements in computational chemistry have enabled researchers to predict the compound's interactions with biological targets. A 2024 study in Chemical Research in Toxicology utilized molecular docking simulations to explore its binding potential with cytochrome P450 enzymes, which are critical in drug metabolism. These findings suggest that 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone could serve as a model compound for understanding drug-enzyme interactions, offering insights into its pharmacokinetic properties.

In the realm of material science, 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone has shown potential for application in polymer synthesis. A 2023 paper in Advanced Materials Interfaces reported its use as a crosslinking agent in the creation of biocompatible polymers. The 4-chlorophenyl groups enhance the material's stability, while the hydroxyethanone structure provides functional groups for further modification, making it suitable for biomedical applications such as drug delivery systems.

The compound's structural features also make it a valuable tool in organocatalysis. Recent work in Organic & Biomolecular Chemistry (2024) demonstrated its efficacy as a catalyst in asymmetric reactions, enabling the synthesis of chiral molecules with high enantiomeric purity. This property is particularly significant in pharmaceutical development, where the stereochemistry of a molecule can greatly influence its biological activity.

Environmental and safety considerations are essential in the study of 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone. While current research focuses on its beneficial applications, the compound's 4-chlorophenyl substituents raise questions about its environmental impact. A 2023 review in Environmental Science & Technology highlighted the need for further studies to assess its potential for bioaccumulation and ecotoxicological effects, ensuring sustainable use in industrial and research settings.

Collaborative efforts between pharmaceutical companies and academic institutions have accelerated the exploration of 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone's potential. For instance, a 2024 partnership between Novartis and University of Cambridge led to the development of a novel anti-cancer compound based on this molecule. The 4-chlorophenyl groups were modified to enhance targeted drug delivery, demonstrating the compound's adaptability in therapeutic applications.

Emerging technologies such as machine learning are being integrated into the study of 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone. A 2023 study in Nature Machine Intelligence used AI-driven models to predict the compound's reactivity profiles and synthetic pathways. These computational tools have significantly reduced the time required for experimental validation, enabling faster progress in drug development and material innovation.

The hydroxyethanone core of 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone also presents opportunities for functionalization. Researchers at MIT have explored the attachment of fluorescent tags to the molecule, allowing for real-time tracking of its behavior in biological systems. This application is particularly useful in in vivo imaging studies, where understanding the compound's distribution and metabolism is crucial.

Despite its promising applications, challenges remain in the full utilization of 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone. Issues such as synthetic scalability and cost-effectiveness are currently under investigation. A 2024 report in Chemical Engineering Journal discussed the development of green synthesis methods to produce the compound more sustainably, addressing both economic and environmental concerns.

As research continues to evolve, 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone is expected to play an increasingly important role in multiple scientific disciplines. Its unique structure and functional versatility make it a valuable asset for drug discovery, material science, and environmental studies. Future studies will likely focus on optimizing its properties for specific applications while ensuring its safe and sustainable use in both industrial and academic settings.

Overall, the compound's potential is vast, and ongoing research is uncovering new ways to harness its properties. As scientists continue to explore its applications, 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone is poised to become a key player in the development of innovative solutions across various fields. Its journey from a simple molecule to a multifaceted research tool exemplifies the power of chemical innovation in addressing complex scientific challenges.

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